![molecular formula C19H18N4O B185462 (4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone CAS No. 182202-75-1](/img/structure/B185462.png)
(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone is a synthetic organic compound characterized by its unique chemical structure. This compound finds applications in various fields, including medicinal chemistry, where it shows potential as a pharmacological agent due to its complex molecular architecture.
Preparation Methods
The synthesis of (4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone typically involves multi-step synthetic routes. Here is a general outline of the synthetic process:
Starting Materials: : Begin with commercially available starting materials such as 4-aminobenzaldehyde and 2-methylbenzimidazole.
Condensation Reaction: : Conduct a condensation reaction between 4-aminobenzaldehyde and 2-methylbenzimidazole under acidic conditions to form the intermediate.
Cyclization: : Subject the intermediate to cyclization by heating with a suitable dehydrating agent, which results in the formation of the benzo[b]imidazo[4,5-d]azepin-6(1H)-yl core.
Reduction: : Perform a reduction step to convert any imine or Schiff base functionalities into the corresponding amine.
Final Coupling: : Couple the resulting amine with a suitable carbonyl compound to introduce the methanone functionality, completing the synthesis.
Industrial production methods typically involve scaling up these laboratory procedures with optimizations for yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone undergoes several types of chemical reactions:
Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidative products depending on the reaction conditions.
Reduction: : The compound can be reduced using hydrogenation catalysts like palladium on carbon in the presence of hydrogen gas, which might target the methanone or imine groups.
Substitution: : It can undergo nucleophilic substitution reactions, particularly at the amine and methanone sites. Common reagents include alkyl halides and acyl chlorides.
Condensation: : It can participate in condensation reactions with aldehydes and ketones, forming various derivatives.
The major products of these reactions are typically derivatives of the original compound with modified functional groups, tailored for specific applications in research and industry.
Scientific Research Applications
Chemistry: : Utilized in the synthesis of advanced organic compounds and as a starting material for further chemical modifications.
Biology: : Explored for its potential in binding to specific biomolecules, enabling studies of enzyme kinetics and molecular interactions.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Used as an intermediate in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity profile.
Mechanism of Action
The compound's mechanism of action typically involves its interaction with specific molecular targets. For instance, in medicinal applications, it might bind to active sites of enzymes, disrupting their normal function. The pathways involved often include inhibition of enzyme activity, interference with signal transduction pathways, or modification of cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, (4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone stands out due to its unique structural elements that combine features of benzimidazole and azepine derivatives. Similar compounds might include:
Benzimidazole derivatives: : Known for their antimicrobial and antiparasitic properties.
Azepine derivatives: : Often explored for their neurological and psychological effects.
These comparisons highlight the unique hybrid nature of this compound, combining functional elements from multiple compound classes to create a versatile and potentially highly effective chemical entity.
Properties
IUPAC Name |
(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-21-16-10-11-23(19(24)13-6-8-14(20)9-7-13)17-5-3-2-4-15(17)18(16)22-12/h2-9H,10-11,20H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUXZDWBSFNLEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466311 |
Source


|
| Record name | (4-Aminophenyl)(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(3H)-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182202-75-1 |
Source


|
| Record name | (4-Aminophenyl)(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(3H)-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
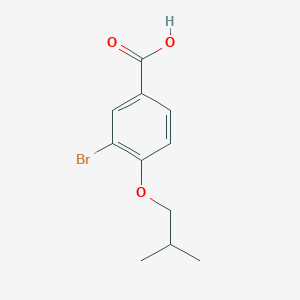
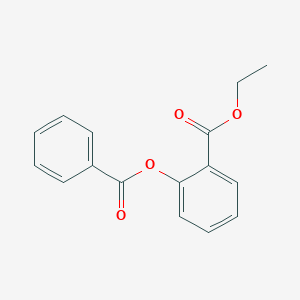
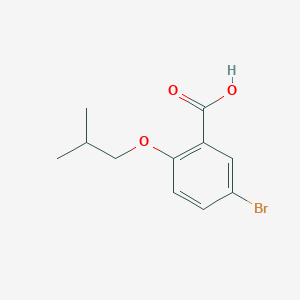


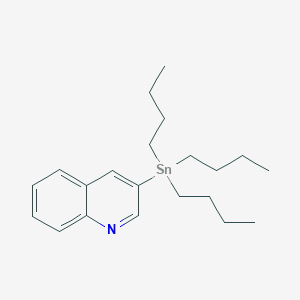
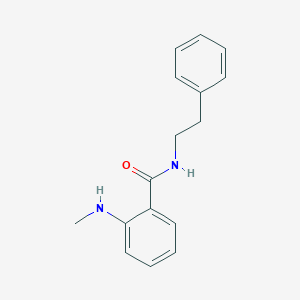
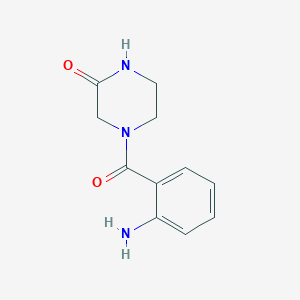

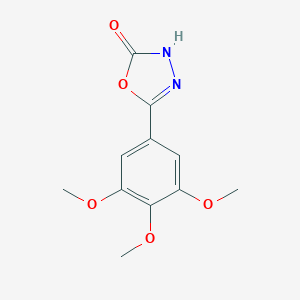
![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)
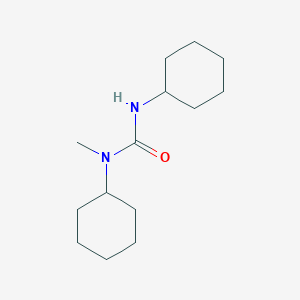
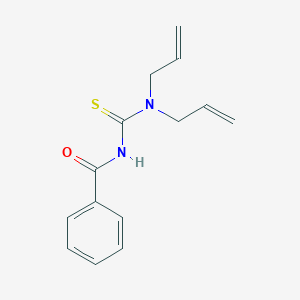
![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)
